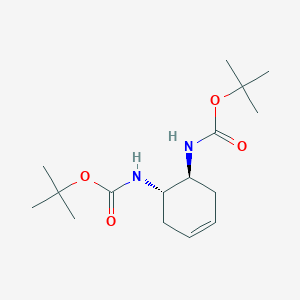

di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate

Description

Di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate (CAS: 891831-15-5) is a chiral bicyclic carbamate derivative with a molecular weight of 312.409 g/mol . Its structure features a cyclohex-4-ene ring substituted at the 1,2-positions by tert-butoxycarbonyl (Boc)-protected amine groups. The (1S,2S) stereochemistry introduces rigidity and specific spatial orientation, making it valuable in asymmetric synthesis and pharmaceutical intermediates.

This compound’s applications are inferred from structurally related analogs:

Properties

IUPAC Name |

tert-butyl N-[(1S,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-en-1-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12(11)18-14(20)22-16(4,5)6/h7-8,11-12H,9-10H2,1-6H3,(H,17,19)(H,18,20)/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBVWOZAKKWMOG-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC=CCC1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC=CC[C@@H]1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate typically involves the reaction of a cyclohexene derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate groups. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process would involve techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarboxylate, while reduction could produce di-tert-butyl ((1S,2S)-cyclohexane-1,2-diyl)dicarbamate.

Scientific Research Applications

Chemical Properties and Structure

Di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate has the following chemical characteristics:

- Molecular Formula : C16H28N2O4

- CAS Number : 891831-15-5

- IUPAC Name : this compound

- Physical State : White solid

- Purity : Typically 98% .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit potential anticancer properties. The compound's ability to interact with specific biological targets can lead to the inhibition of cancer cell proliferation. For instance, derivatives of carbamate compounds have shown efficacy in targeting cancerous cells through various mechanisms including apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Studies have suggested that the compound may possess neuroprotective properties. It could be utilized in the treatment of neurodegenerative diseases such as Alzheimer's disease due to its potential to inhibit acetylcholinesterase activity. This inhibition is crucial for enhancing cholinergic neurotransmission, which is often impaired in neurodegenerative conditions .

Polymer Chemistry

This compound can serve as a building block in the synthesis of advanced polymeric materials. Its structure allows for the modification of polymer properties such as thermal stability and mechanical strength. This makes it valuable in producing high-performance materials used in coatings and adhesives.

Agricultural Chemistry

The compound can also find applications in agricultural chemistry as a potential pesticide or herbicide precursor. Its structural features may contribute to the development of new agrochemicals aimed at improving crop yields while minimizing environmental impact.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of carbamate derivatives on various cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability by inducing apoptosis through caspase activation pathways. This compound was among the compounds tested and showed promising results .

Case Study 2: Neuroprotective Properties

Research focused on the neuroprotective effects of dicarbamate compounds demonstrated that they could effectively inhibit acetylcholinesterase activity in vitro. This inhibition was linked to improved cognitive function in animal models of Alzheimer's disease, suggesting potential therapeutic applications for this compound .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate exerts its effects involves the formation of stable carbamate linkages. These linkages can protect functional groups from unwanted reactions, allowing for selective modifications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification.

Comparison with Similar Compounds

Cyclopentane-Based Analogs

Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate (CAS: 1824018-10-1, MW: 314.37 g/mol) shares the Boc-protected diamine motif but replaces the cyclohexene ring with a 4-oxocyclopentane system . Key differences include:

- Structural rigidity : The smaller cyclopentane ring increases ring strain compared to cyclohexene.

- Applications: The oxo group may facilitate further functionalization (e.g., reduction or nucleophilic addition), unlike the non-polar cyclohexene analog.

| Property | Cyclohexene Derivative | 4-Oxocyclopentane Derivative |

|---|---|---|

| Molecular Formula | C₁₆H₂₈N₂O₄ | C₁₅H₂₆N₂O₅ |

| Molecular Weight (g/mol) | 312.41 | 314.37 |

| Key Functional Group | Cyclohexene | 4-Oxocyclopentane |

| Polarity | Low | Moderate (due to ketone) |

Linear Alkyl Chain Derivatives

describes di-tert-butyl dicarbamates with hydroxypyridinone-modified alkyl chains (e.g., compounds 25a–e, 28d). These feature:

- Variable chain lengths : Pentane (25a), hexane (25b, 25d), undecane (25e) backbones.

- Bioactive substituents: Hydroxypyridinone or acetamido groups linked to the alkyl chain .

Example :

- 25a (C₂₃H₃₈N₄O₇, MW: 505.26 g/mol): Exhibits neuroprotective activity in PC12 cells, highlighting the role of hydroxypyridinone in metal chelation and redox modulation .

- 28d (C₂₇H₄₃N₅O₈, MW: 588.30 g/mol): Extended alkyl chain improves membrane permeability, critical for central nervous system targeting.

Comparison with Cyclohexene Derivative :

- Flexibility : Linear chains allow conformational adaptability, whereas the cyclohexene ring enforces rigidity.

- Biological Activity: Hydroxypyridinone derivatives () are tailored for therapeutic use, while the cyclohexene compound is primarily an intermediate.

Aromatic and Ether-Linked Derivatives

Di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))dicarbamate (CAS: 2102411-28-7, MW: 444.52 g/mol) incorporates aromatic ether linkages . Key distinctions:

- Hydrophobicity : The biphenyl ether structure increases lipophilicity, favoring applications in lipid-rich environments.

- Stability : Aromatic systems resist ring-opening reactions, unlike the strained cyclohexene or cyclopentane analogs.

| Property | Cyclohexene Derivative | Aromatic Ether Derivative |

|---|---|---|

| Molecular Formula | C₁₆H₂₈N₂O₄ | C₂₄H₃₂N₂O₆ |

| Molecular Weight (g/mol) | 312.41 | 444.52 |

| Key Feature | Aliphatic ring | Aromatic ether |

| Solubility Profile | Moderate in organic solvents | High lipophilicity |

Selenium-Containing Derivatives

Unlike the Boc-protected diamines, this selenium-based compound is designed for redox chemistry and catalysis, underscoring the diversity of tert-butyl-containing structures.

Biological Activity

Di-tert-butyl ((1S,2S)-cyclohex-4-ene-1,2-diyl)dicarbamate (CAS Number: 891831-15-5) is a compound of interest due to its potential biological activities. This article aims to synthesize available research findings on its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C16H28N2O4

- Molecular Weight : 312.40 g/mol

- Structure : The compound features a cyclohexene core with two tert-butyl carbamate groups, which may influence its interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The tert-butyl groups are known to enhance the stability and reactivity of the compound in biological systems. Studies suggest that compounds with similar structures exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways. The inhibition of cytochrome P450 enzymes has been observed in related compounds, suggesting a potential for drug-drug interactions or metabolic modulation .

- Cellular Protection : Research has shown that derivatives of carbamate compounds can protect cells from oxidative damage. For instance, similar compounds have been linked to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) through Nrf2 signaling pathways .

Table 1: Summary of Biological Activities

Case Study 2: Metabolic Stability

Research on similar structures indicates that modifications like the tert-butyl group can enhance metabolic stability by reducing susceptibility to oxidative metabolism. This aspect is crucial for developing therapeutic agents with prolonged efficacy and reduced side effects .

Q & A

Q. How is this compound applied in targeted drug delivery or enzyme inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.